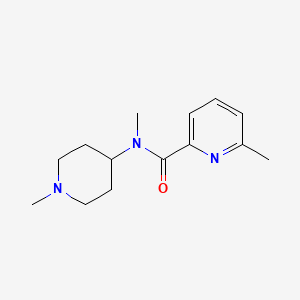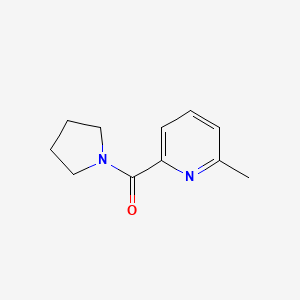
(6-Methylpyridin-2-yl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methylpyridin-2-yl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that belongs to the class of pyrrolidinyl-pyridine derivatives.
Wirkmechanismus
The mechanism of action of (6-Methylpyridin-2-yl)-pyrrolidin-1-ylmethanone involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways that are involved in the regulation of dopamine neurotransmission. This compound has been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region that is involved in cognitive processes such as working memory and decision-making.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be responsible for its cognitive-enhancing effects. This compound has also been shown to increase locomotor activity in rats, which is indicative of its stimulant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (6-Methylpyridin-2-yl)-pyrrolidin-1-ylmethanone in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of using this compound is that it is a synthetic compound and may not fully replicate the effects of endogenous dopamine on the dopamine D3 receptor.
Zukünftige Richtungen
There are several future directions for the study of (6-Methylpyridin-2-yl)-pyrrolidin-1-ylmethanone. One potential direction is to study its effects on other dopamine receptors, such as the dopamine D2 receptor. Another potential direction is to study its effects in animal models of psychiatric disorders such as schizophrenia and addiction. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (6-Methylpyridin-2-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2-acetyl-6-methylpyridine with pyrrolidine and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
(6-Methylpyridin-2-yl)-pyrrolidin-1-ylmethanone has been studied for its potential use as a ligand for the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a potential tool for studying the role of this receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
(6-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-5-4-6-10(12-9)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWPBTWGCLJSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

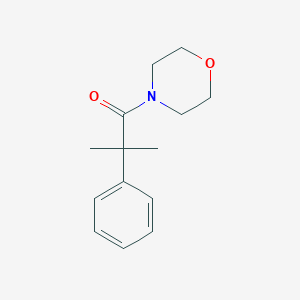
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7508590.png)


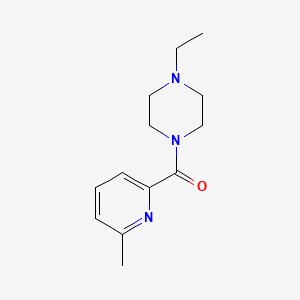
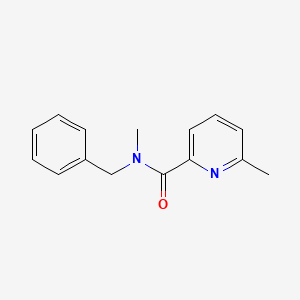
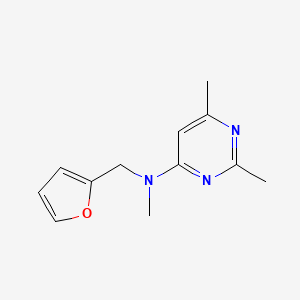
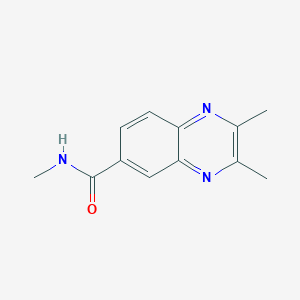


![N,6-dimethyl-N-[(2-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508668.png)
